Methyl 1-propenyl disulfide

Allium volatile analysis aroma reconstitution flavor authenticity

Methyl 1-propenyl disulfide (CAS 5905-47-5) is a volatile organic disulfide naturally occurring in Allium species, with the molecular formula C4H8S2 and molecular weight 120.24 g/mol. The compound exists in both E- and Z-isomeric forms and is recognized as a key contributor to the characteristic aroma of onion (Allium cepa).

Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
CAS No. 5905-47-5
Cat. No. B1597267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-propenyl disulfide
CAS5905-47-5
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural Identifiers
SMILESCC=CSSC
InChIInChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+
InChIKeyFUDUFCLRGSEHAJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Propenyl Disulfide (CAS 5905-47-5): Volatile Organosulfur Signature Compound for Allium Flavor Formulation


Methyl 1-propenyl disulfide (CAS 5905-47-5) is a volatile organic disulfide naturally occurring in Allium species, with the molecular formula C4H8S2 and molecular weight 120.24 g/mol . The compound exists in both E- and Z-isomeric forms and is recognized as a key contributor to the characteristic aroma of onion (Allium cepa) [1]. Physicochemically, it exhibits a boiling point of 140.1±13.0 °C at 760 mmHg, density of 1.035±0.06 g/cm³, and a calculated logP value of 3.02, indicating moderate lipophilicity . As an FDA-approved flavoring agent (FEMA No. 3576) with established JECFA specifications (No. 569) and an ADI designation of "no safety concern at current levels of intake," it serves as a regulatory-compliant building block for Allium flavor reconstitution [2].

Why Generic Substitution of Methyl 1-Propenyl Disulfide Fails: Evidence-Based Differentiation from Other Allium Disulfides


Methyl 1-propenyl disulfide cannot be generically substituted by other organosulfur disulfides—including its structurally similar in-class counterparts dipropyl disulfide and diallyl disulfide—due to material differences in three quantifiable domains: (1) species-specific volatile profile contribution, where its presence defines onion aroma versus the dipropyl disulfide dominance in leek [1]; (2) divergent physicochemical parameters including boiling point (140.1 °C vs. 185.9 °C for propenyl propyl disulfide) and logP (3.02 vs. 2.09 estimated), which dictate differential volatility and release kinetics in formulation matrices ; and (3) distinct chromatographic behavior and regulatory specification thresholds, as documented in JECFA purity requirements stipulating ≥90% assay with defined secondary component limits [2]. Each of these differentiation axes carries direct operational consequences for analytical verification, sensory reconstitution accuracy, and regulatory documentation. The quantitative evidence substantiating these substitution barriers is presented in Section 3.

Methyl 1-Propenyl Disulfide: Quantitative Evidence Guide for Scientific Selection and Procurement Differentiation


Species-Specific Volatile Profile: Methyl 1-Propenyl Disulfide Defines Onion vs. Leek Aroma Identity

Methyl 1-propenyl disulfide was identified as a major volatile component in onion (Allium cepa) oils but was notably absent from the predominant volatile signature of leek (Allium porrum) oils. In contrast, dipropyl disulfide and dipropyl trisulfide predominated in leek volatile profiles [1]. This compositional dichotomy establishes methyl 1-propenyl disulfide as a distinguishing marker for onion-specific aroma reconstitution. In onion essential oil analyzed by GC-MS, methyl-(1-propenyl)-disulfide constituted 13.14% of the total volatile composition, ranking among the top five most abundant components alongside dimethyl-trisulfide (16.64%) and methyl-propyl-trisulfide (14.21%) [2]. This abundance level quantitatively anchors its functional contribution to onion aroma fidelity.

Allium volatile analysis aroma reconstitution flavor authenticity GC-MS characterization

JECFA Purity Specification: Minimum 90% Assay with Defined Secondary Component Profile

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specification for methyl 1-propenyl disulfide mandates a minimum assay of 90%, with secondary components explicitly limited to 4-5% methyl 1-dipropyl disulfide and 2-4% propenyl disulfide [1]. This specification provides a defined, internationally recognized purity benchmark against which procurement-grade material can be verified. In contrast, many in-class disulfide analogs such as dipropyl disulfide or diallyl disulfide possess distinct JECFA specification thresholds and impurity profiles that are not interchangeable with this compound's documented secondary component pattern. Vendor product specifications align with this JECFA requirement, reporting an assay range of 90.00 to 100.00% .

flavor ingredient specification JECFA compliance procurement quality control analytical verification

Boiling Point Differential: 140.1 °C for Methyl 1-Propenyl Disulfide vs. 185.9 °C for Propenyl Propyl Disulfide

Methyl 1-propenyl disulfide exhibits a boiling point of 140.1±13.0 °C at 760 mmHg (predicted) , which is substantially lower than the 185.9 °C at 760 mmHg reported for propenyl propyl disulfide (CAS 5905-46-4), a structurally similar disulfide found in Allium species . This 45.8 °C differential translates to measurably different volatility and headspace partitioning behavior in food matrices or flavor delivery systems. Vapor pressure at 25 °C is reported as 7.77-7.8 mmHg , positioning this compound as moderately volatile relative to other sulfur-containing flavor constituents.

volatility profile distillation parameter formulation release kinetics headspace behavior

Lipophilicity (logP 3.02) Governs Partitioning Behavior Relative to Lower-logP Disulfide Analogs

Methyl 1-propenyl disulfide exhibits an experimental/calculated logP value of 3.02 , indicating substantial lipophilicity. This value places it at the higher end of the lipophilicity range among simple dialkyl disulfides; for comparison, dipropyl disulfide (CAS 629-19-6) is reported with logP values in the range of 2.09 to 2.48 depending on estimation method [1]. The logP differential of approximately 0.5-0.9 log units corresponds to a 3- to 8-fold difference in octanol-water partitioning ratio, which materially affects distribution between aqueous and lipid phases in complex food matrices, emulsions, or encapsulated delivery systems. Water solubility is estimated at 0.98 g/L (ALOGPS) to 556.9 mg/L at 25 °C (WSKOW estimate) [2].

octanol-water partitioning matrix distribution flavor release modeling formulation compatibility

CYP2A6 Inhibitory Activity of Dialkyl Disulfides: Class-Level Structure-Activity Relationships

Among dialkyl disulfides evaluated for human CYP2A6 inhibition, di-n-propyl disulfide demonstrated the most potent competitive inhibition with a Ki value of 1.73 μM, followed by diallyl disulfide exhibiting mixed competitive/noncompetitive inhibition with a Ki of 2.13 μM [1]. Dialkyl disulfides as a class inhibited CYP2A6 more strongly than corresponding dialkyl sulfides [1]. While methyl 1-propenyl disulfide was not directly assayed in this study, its structural position as a methyl-propenyl asymmetrical disulfide distinguishes it from both the symmetrical di-n-propyl disulfide and the allyl-containing diallyl disulfide. The double bond geometry (propenyl vs. allyl) and chain length (C4 total vs. C6 for dipropyl) are established determinants of enzyme active site accommodation in this structural series, suggesting distinct inhibitory kinetics.

CYP2A6 inhibition nicotine metabolism modulation organosulfur pharmacology enzyme kinetics

FEMA GRAS Status and ADI Determination: Regulatory Clearance for Food Flavoring Applications

Methyl 1-propenyl disulfide holds FEMA No. 3576 status and has undergone JECFA safety evaluation resulting in an ADI designation of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. The compound is included in the FDA Substances Added to Food inventory (formerly EAFUS) as a permitted flavoring agent or adjuvant [2]. While other Allium-derived disulfides such as diallyl disulfide and dipropyl disulfide also possess FEMA status, each compound is evaluated independently with compound-specific safety assessments and usage level recommendations. The absence of documented safety concerns at intended usage levels for methyl 1-propenyl disulfide represents a discrete regulatory asset for food and beverage formulation.

FEMA GRAS food additive safety regulatory compliance flavor ingredient procurement

Methyl 1-Propenyl Disulfide: Evidence-Backed Research and Industrial Application Scenarios


Onion-Specific Flavor Reconstitution for Processed Food and Savory Formulations

Methyl 1-propenyl disulfide constitutes 13.14% of onion essential oil volatile composition [1] and is documented as a major volatile component distinguishing onion from leek aroma profiles, where dipropyl disulfide predominates [2]. This species-specific distribution establishes methyl 1-propenyl disulfide as an analytically essential component for authentic onion flavor reconstitution. Procurement of this compound enables formulation of onion flavor bases that achieve GC-MS-verifiable compositional fidelity to natural onion volatile profiles. Substitution with dipropyl disulfide or diallyl disulfide would produce a leek- or garlic-like aroma signature rather than authentic onion character, as demonstrated by the differential volatile distributions documented by Schulz et al. [2].

Allium Volatile Reference Standard for GC-MS Analytical Method Development

The defined physicochemical parameters of methyl 1-propenyl disulfide—boiling point 140.1±13.0 °C at 760 mmHg and vapor pressure 7.8±0.2 mmHg at 25 °C —coupled with JECFA-specified purity requirements (≥90% assay with 4-5% methyl 1-dipropyl disulfide and 2-4% propenyl disulfide secondary components) [3], make this compound suitable as a chromatographic reference standard for GC and GC-MS analysis of Allium volatile fractions. Its Kovats retention index and mass spectral fragmentation pattern are documented in authoritative databases [4]. Analytical laboratories procuring this compound for method calibration or validation can leverage the defined purity specifications to establish system suitability criteria and quantify this specific volatile marker in complex Allium extracts or food matrices.

CYP2A6 Structure-Activity Relationship Studies in Organosulfur Enzyme Inhibition Research

Dialkyl disulfides as a compound class exhibit CYP2A6 inhibitory activity, with di-n-propyl disulfide demonstrating a Ki of 1.73 μM (competitive inhibition) and diallyl disulfide a Ki of 2.13 μM (mixed inhibition) [5]. Methyl 1-propenyl disulfide occupies a distinct structural niche within this series due to its asymmetrical methyl-propenyl substitution and C4 chain length, differing from the symmetrical C6 dipropyl structure and the allyl-containing diallyl structure. This structural divergence provides researchers investigating CYP2A6 modulation (relevant to nicotine metabolism and procarcinogen activation pathways) with a unique probe compound to examine how double bond position (propenyl vs. allyl), chain length, and molecular symmetry influence enzyme active site accommodation and inhibition kinetics.

Partitioning and Release Kinetics Studies in Multi-Phase Flavor Delivery Systems

The logP value of 3.02 for methyl 1-propenyl disulfide contrasts with the lower logP range of 2.09-2.48 reported for dipropyl disulfide [6], yielding an approximately 3- to 8-fold difference in octanol-water partitioning. This quantifiable difference enables researchers to systematically investigate the relationship between disulfide lipophilicity and temporal flavor release from oil-in-water emulsions, encapsulated systems, or thermally processed food matrices. The water solubility estimate of 0.98 g/L [6] further constrains aqueous phase distribution. Procurement of this compound for such studies is justified when experimental designs require a disulfide with higher lipophilicity than the dipropyl analog to test hypotheses regarding matrix partitioning, headspace evolution kinetics, or encapsulation efficiency as a function of solute polarity.

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